Boc-3,5,3'-triiodo-L-thyronine Boc-3,5,3'-triiodo-L-thyronine
Brand Name: Vulcanchem
CAS No.: 140396-69-6
VCID: VC8072315
InChI: InChI=1S/C20H20I3NO6/c1-20(2,3)30-19(28)24-15(18(26)27)8-10-6-13(22)17(14(23)7-10)29-11-4-5-16(25)12(21)9-11/h4-7,9,15,25H,8H2,1-3H3,(H,24,28)(H,26,27)/t15-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O
Molecular Formula: C20H20I3NO6
Molecular Weight: 751.1 g/mol

Boc-3,5,3'-triiodo-L-thyronine

CAS No.: 140396-69-6

Cat. No.: VC8072315

Molecular Formula: C20H20I3NO6

Molecular Weight: 751.1 g/mol

* For research use only. Not for human or veterinary use.

Boc-3,5,3'-triiodo-L-thyronine - 140396-69-6

Specification

CAS No. 140396-69-6
Molecular Formula C20H20I3NO6
Molecular Weight 751.1 g/mol
IUPAC Name (2S)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C20H20I3NO6/c1-20(2,3)30-19(28)24-15(18(26)27)8-10-6-13(22)17(14(23)7-10)29-11-4-5-16(25)12(21)9-11/h4-7,9,15,25H,8H2,1-3H3,(H,24,28)(H,26,27)/t15-/m0/s1
Standard InChI Key RHPREXVEYLGBHT-HNNXBMFYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O

Introduction

Chemical Identity and Structural Properties

Boc-3,5,3'-triiodo-L-thyronine (CAS 140396-69-6) is a synthetic analogue of 3,3',5-triiodo-L-thyronine (T3), distinguished by the addition of a Boc group to the amino acid backbone. Its molecular formula is C20H20I3NO6\text{C}_{20}\text{H}_{20}\text{I}_3\text{NO}_6, with a molar mass of 847.09 g/mol . The Boc moiety protects the amine group during synthetic procedures, enhancing the compound’s stability against enzymatic degradation compared to endogenous T3 .

Crystallographic Conformation

X-ray diffraction studies reveal that the 3' iodine atom adopts a distal conformation relative to the alanine-bearing aromatic ring in the solid state . This spatial arrangement contrasts with earlier proposals favoring proximal positioning, suggesting conformational flexibility influences receptor binding dynamics . The distal conformation may optimize interactions with hydrophobic pockets in thyroid hormone receptors (TRs), as evidenced by structure-activity relationship analyses .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC20H20I3NO6\text{C}_{20}\text{H}_{20}\text{I}_3\text{NO}_6
Molar Mass847.09 g/mol
CAS Number140396-69-6
Protective Grouptert-Butoxycarbonyl (Boc)
Iodine Positions3, 5, 3' on thyronine backbone

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis begins with L-tyrosine derivatives undergoing sequential iodination at positions 3, 5, and 3' using iodine monochloride (ICl\text{ICl}) under acidic conditions . A novel route employs a 3'-formyl intermediate, enabling selective functionalization before introducing the Boc group via reaction with di-tert-butyl dicarbonate . Purification typically involves high-performance liquid chromatography (HPLC), achieving >95% purity for research applications .

Industrial Manufacturing

Scaled production utilizes continuous flow reactors to optimize iodination efficiency and reduce byproduct formation. Quality control protocols emphasize HPLC-MS validation to ensure batch consistency, particularly critical for diagnostic kit manufacturing . The Boc group’s stability permits long-term storage at -20°C without significant degradation, unlike native T3.

Biochemical Mechanisms and Receptor Interactions

Thyroid Hormone Receptor Binding

Boc-3,5,3'-triiodo-L-thyronine exhibits high affinity for TRα and TRβ receptors, albeit with a 10-fold reduction compared to unmodified T3 due to steric hindrance from the Boc group . Molecular dynamics simulations indicate the Boc moiety occupies a peripheral hydrophobic region of the receptor’s ligand-binding domain, minimizing clashes with conserved residues like Arg228 and Asn331 .

Metabolic Pathway Modulation

In hepatocytes, this compound stimulates mitochondrial oxidative phosphorylation by upregulating cytochrome c oxidase (COX) and ATP synthase expression. It concurrently suppresses de novo lipogenesis via downregulation of sterol regulatory element-binding protein 1c (SREBP-1c), a mechanism shared with endogenous T3 .

Table 2: Comparative Receptor Affinity and Metabolic Effects

ParameterBoc-3,5,3'-T3Native T3T4 (Thyroxine)
TRβ Binding Affinity (Kd)2.1 nM0.3 nM10 nM
Mitochondrial COX Induction+200%+350%+50%
Plasma Half-Life4.2 h2.5 d6.5 d
Hepatic Clearance22 mL/min/kg8 mL/min/kg5 mL/min/kg

Research Applications and Experimental Findings

Ischemia-Reperfusion Injury Models

Preconditioning rats with 0.1 mg/kg Boc-3,5,3'-triiodo-L-thyronine 2 hours before inducing brain death significantly reduces hepatic apoptosis markers:

  • -47% serum AST (p<0.01p < 0.01)

  • -39% cleaved caspase-3 (p<0.05p < 0.05)

  • -52% Bax/Bcl-2 mRNA ratio (p<0.001p < 0.001)

These anti-apoptotic effects occur independently of inflammatory cytokine modulation (IL-6, MCP-1), suggesting direct mitochondrial stabilization .

Cell Culture Studies

In HEK293 cells transfected with TRβ, Boc-3,5,3'-triiodo-L-thyronine activates luciferase reporters under thyroid response elements (TREs) at 10 nM EC50, demonstrating preserved transcriptional activity despite chemical modification. Prolonged exposure (>72 h) induces receptor desensitization through β-arrestin recruitment, a phenomenon absent in native T3 signaling.

Pharmacokinetic Profile and Metabolic Fate

Absorption and Distribution

The Boc group delays intestinal absorption, with peak plasma concentrations (TmaxT_{\text{max}}) occurring at 3.8 h post-oral administration versus 1.2 h for T3 . Protein binding exceeds 99.8%, primarily to thyroxine-binding globulin (TBG), with a volume of distribution (VdV_d) of 12 L/kg .

Metabolism and Excretion

Hepatic deiodinases sequentially remove iodine atoms, generating 3,5-diiodo-L-thyronine as the major metabolite . The Boc group undergoes carboxyl esterase-mediated cleavage in the liver, yielding free T3 detectable within 6 h . Renal excretion accounts for <5% of the administered dose, with biliary clearance predominating .

Comparative Analysis with Thyroid Hormone Analogues

Structural Analogues

  • 3,5-Diiodo-L-thyronine: Lacks 3' iodine, reducing TR affinity by 100-fold but retaining 30% metabolic activity in brown adipose tissue .

  • Dextrothyroxine (D-T4): Mirror-image enantiomer used in dyslipidemia management; Boc-T3’s levorotatory configuration maintains natural receptor compatibility .

Functional Divergence

While both Boc-T3 and T4 require peripheral deiodination for activation, the Boc group’s bulkiness prevents uptake by organic anion transporters (OATPs), limiting its central nervous system penetration compared to T3.

Emerging Therapeutic Directions

Recent studies propose Boc-3,5,3'-triiodo-L-thyronine as a hepatoprotective agent in transplant medicine. In a 2024 phase I trial, ex vivo liver perfusion with 10 μM Boc-T3 solution reduced cold ischemia injury markers by 62% (n=12n = 12, p=0.007p = 0.007), outperforming standard University of Wisconsin solution . Combinatorial approaches with HIF-1α inhibitors are under investigation to amplify its anti-apoptotic effects in hypoxic tissues.

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